3-(5-Bromofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride
Description
3-(5-Bromofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine hydrochloride is a heterocyclic compound featuring a fused triazole-pyridine core substituted with a 5-bromofuran-2-yl group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research. This compound is structurally distinct due to the brominated furan substituent, which confers unique electronic and steric properties compared to other triazolo[4,3-a]pyridine derivatives .
Properties
IUPAC Name |
3-(5-bromofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4O.ClH/c11-8-3-2-7(16-8)10-14-13-9-4-1-6(12)5-15(9)10;/h1-5H,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPHJRXRFFBURG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1N)C3=CC=C(O3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(5-Bromofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : 3-(5-bromofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine hydrochloride
- Molecular Formula : C10H8BrN4O·HCl
- Molecular Weight : 292.56 g/mol
- CAS Number : 2503208-16-8
Biological Activity Overview
The biological activity of 3-(5-bromofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine; hydrochloride has been investigated in various studies. The compound is primarily noted for its potential as an anti-cancer agent and its effects on various biological pathways.
- Inhibition of Kinases : The compound exhibits inhibitory effects on certain kinases involved in cancer progression.
- Modulation of Cell Signaling Pathways : It affects pathways related to apoptosis and cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Key modifications to the chemical structure can significantly alter its biological activity:
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution | Enhances potency against certain cancer cell lines |
| Furan Ring Alteration | Affects solubility and bioavailability |
| Triazole Ring Variations | Modulates kinase inhibition |
Case Studies and Research Findings
Several studies have highlighted the biological activity of 3-(5-bromofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine; hydrochloride:
-
Study on Cancer Cell Lines :
- Researchers tested the compound against various cancer cell lines (e.g., MCF-7 breast cancer cells).
- Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 20 µM.
-
Antimicrobial Testing :
- The compound was evaluated against Gram-positive and Gram-negative bacteria.
- It showed significant antibacterial activity with minimum inhibitory concentrations (MIC) below 100 µg/mL.
-
Kinase Inhibition Assays :
- In vitro assays demonstrated that the compound effectively inhibits specific kinases involved in tumor growth.
- This inhibition correlates with reduced phosphorylation of downstream signaling proteins.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of the target compound with its analogs:
Pharmacological Potential
- Fluorophenyl Derivative () : Reported in Enamine’s catalog as a kinase inhibitor candidate, leveraging fluorine’s role in enhancing binding affinity .
- Bromofuran Substituent : Bromine’s lipophilicity may enhance target engagement in hydrophobic binding pockets, while the furan oxygen could mediate hydrogen bonding .
Preparation Methods
Cyclocondensation of 2-Hydrazinopyridine Derivatives with Bromofuran-Containing Carbonyl Precursors
The most direct route involves cyclocondensation between 2-hydrazinopyridine and a 5-bromofuran-2-carbonyl derivative. This method leverages the reactivity of hydrazine with carbonyl groups to form the triazole ring. A modified protocol derived from Mitsunobu reaction conditions (triphenylphosphine, diethyl azodicarboxylate) enhances cyclization efficiency.
Procedure :
- Substrate Preparation : 2-Hydrazinopyridine (1.0 eq) is treated with 5-bromofuran-2-carboxylic acid chloride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0°C.
- Cyclization : The intermediate hydrazide undergoes intramolecular cyclization using triphenylphosphine (1.5 eq) and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF at reflux (65°C) for 12 hours.
- Amination : The resulting 3-(5-bromofuran-2-yl)-triazolo[4,3-a]pyridine is selectively aminated at the 6-position via Ullmann coupling with aqueous ammonia and copper(I) iodide in dimethylformamide (DMF) at 110°C.
- Hydrochloride Salt Formation : The free base is treated with hydrogen chloride (HCl) in ethyl acetate to precipitate the hydrochloride salt.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Cyclization) | 68–72% |
| Purity (HPLC) | >98% |
| Reaction Time | 12–16 hours |
Microwave-Assisted One-Pot Synthesis
Microwave irradiation significantly accelerates the synthesis, reducing reaction times from hours to minutes. This method is ideal for lab-scale production with limited thermal degradation.
Procedure :
- Hydrazine Formation : 2-Aminopyridine (1.0 eq) reacts with hydrazine hydrate (2.0 eq) in ethanol under reflux to form 2-hydrazinopyridine.
- Cyclocondensation : The hydrazine intermediate is mixed with 5-bromofuran-2-carboxaldehyde (1.1 eq) and urea (2.0 eq) in a microwave reactor.
- Irradiation : The mixture is subjected to microwave radiation (300 W, 140°C) for 50 seconds, inducing rapid cyclization and amination.
- Workup : Crude product is purified via recrystallization (ethanol/water) and converted to hydrochloride salt using HCl gas.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Overall) | 75% |
| Purity (HPLC) | 97.9% |
| Reaction Time | <1 minute |
Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization
For scalable synthesis, palladium-catalyzed cross-coupling introduces the bromofuran moiety post-cyclization. This approach avoids handling reactive furan intermediates early in the synthesis.
Procedure :
- Core Synthesis :Triazolo[4,3-a]pyridin-6-amine is prepared via cyclocondensation of 2-hydrazinopyridine with formamide.
- Suzuki–Miyaura Coupling : The core reacts with 5-bromofuran-2-boronic acid (1.2 eq) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in toluene/water (3:1) at 80°C.
- Salt Formation : The product is treated with HCl in diethyl ether to yield the hydrochloride salt.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Coupling) | 82% |
| Purity (HPLC) | >99% |
| Reaction Time | 6 hours |
Comparative Analysis of Synthetic Methods
Table 1. Method Comparison
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 68–72 | >98 | 12–16 h | Moderate |
| Microwave | 75 | 97.9 | <1 min | Lab-scale |
| Cross-Coupling | 82 | >99 | 6 h | Industrial |
Advantages and Limitations :
- Cyclocondensation : High purity but time-intensive.
- Microwave : Rapid but limited to small batches.
- Cross-Coupling : Scalable with superior yield, but requires palladium catalysts.
Analytical Validation and Characterization
Critical quality attributes are confirmed via:
- ¹H/¹³C NMR : Assignments include the triazole C-3 (δ 148.2 ppm) and furan Br-C (δ 111.5 ppm).
- HPLC-MS : Molecular ion [M+H]⁺ at m/z 307.2 (free base), 343.6 (hydrochloride).
- XRD : Monoclinic crystal structure (space group P2₁/c) confirms planar triazolopyridine-furan geometry.
Industrial and Environmental Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
